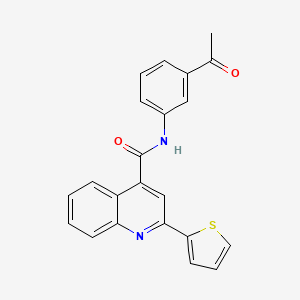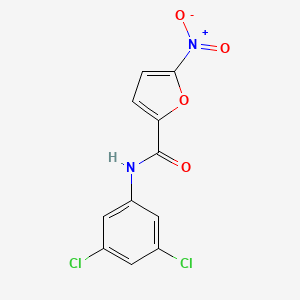![molecular formula C13H18NNaO6S B6019643 sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B6019643.png)
sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate, also known as APES, is a sulfamate derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. APES is a white crystalline powder that is soluble in water and has a molecular weight of 365.4 g/mol.
Wirkmechanismus
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate is believed to exert its effects by binding to specific sites on ion channels and receptors, thereby altering their activity. The compound has been shown to interact with various types of ion channels, including voltage-gated sodium channels and GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various ion channels and receptors, resulting in a range of biochemical and physiological effects. The compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, leading to decreased neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate in lab experiments is its specificity. The compound has been shown to selectively modulate the activity of certain ion channels and receptors, making it a valuable tool for investigating their specific roles in various physiological processes. However, one limitation of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate. One area of interest is the development of new compounds based on the structure of this compound, with improved specificity and reduced toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Finally, the use of this compound in combination with other compounds may provide new insights into the complex interactions between ion channels and receptors in various physiological processes.
Synthesemethoden
The synthesis of sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate involves the reaction between 2-acetylphenol and ethyl 3-aminopropyl sulfamate in the presence of sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate has been extensively studied for its potential applications in various research fields, including neuroscience, biochemistry, and pharmacology. The compound has been shown to modulate the activity of various ion channels and receptors, making it a valuable tool for investigating the mechanisms of action of these proteins.
Eigenschaften
IUPAC Name |
sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S.Na/c1-3-14(21(17,18)19)8-11(16)9-20-13-7-5-4-6-12(13)10(2)15;/h4-7,11,16H,3,8-9H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOCAPOQUVGNO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1C(=O)C)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)


![8-[2-(1-adamantyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6019575.png)
![4-methyl-5-({3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6019590.png)
![7-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019599.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,3-dihydro-1H-inden-2-yl)-5-methoxybenzamide](/img/structure/B6019600.png)
![1-(cyclohexylmethyl)-5-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6019605.png)
methanol](/img/structure/B6019617.png)
![methyl 2-({2-oxo-2-[(2-oxotetrahydro-3-thienyl)amino]ethyl}thio)benzoate](/img/structure/B6019624.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6019630.png)
![2-chloro-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B6019650.png)
![2-(2-methoxybenzyl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6019654.png)